MN-05 vs. Memantine: Dual NMDA Antagonism Mechanism in Electrophysiology
MN-05 retains NMDA receptor antagonism comparable to memantine while introducing an S-nitrosylation component. Electrophysiological characterization of memantine nitrates demonstrated a dual inhibitory effect on NMDA receptors: open-channel blockage by the memantine moiety plus additional inhibition via S-nitrosylation mediated by NO released from the nitrate group [1]. This dual mechanism distinguishes MN-05 from memantine, which acts solely as an open-channel blocker.
| Evidence Dimension | NMDA receptor inhibition mechanism |
|---|---|
| Target Compound Data | Dual mechanism: open-channel blockage + S-nitrosylation |
| Comparator Or Baseline | Memantine: open-channel blockage only |
| Quantified Difference | Qualitative mechanistic difference; additional NO-mediated inhibitory component |
| Conditions | Electrophysiological characterization of memantine nitrate derivatives |
Why This Matters
For researchers investigating excitotoxicity pathways, MN-05 provides a tool that combines NMDA receptor antagonism with NO-mediated modulation in a single compound, enabling mechanistic studies not possible with memantine alone.
- [1] Liu Z, Yang S, Jin X, Zhang G, Guo B, Chen H, et al. Synthesis and biological evaluation of memantine nitrates as a potential treatment for neurodegenerative diseases. Med Chem Commun. 2017;8:135-147. View Source
